2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine
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Overview
Description
2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine is a synthetic organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This compound is characterized by the presence of a benzenesulfonyl group, a nitrophenyl group, and a dihydrothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-nitroaniline with a sulfonyl chloride derivative, followed by cyclization with a thioamide. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems may enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-aminophenyl)imino-3,6-dihydrothiazine
- 2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-methylphenyl)imino-3,6-dihydrothiazine
- 2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-chlorophenyl)imino-3,6-dihydrothiazine
Uniqueness
2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-14-12-20(27(24,25)18-6-4-3-5-7-18)26(13-15(14)2)19-16-8-10-17(11-9-16)21(22)23/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJXCLFHSCCBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=NC2=CC=C(C=C2)[N+](=O)[O-])N(C1)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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